molecular formula C8H11NO3 B14528259 3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde CAS No. 62438-51-1

3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde

Cat. No.: B14528259
CAS No.: 62438-51-1
M. Wt: 169.18 g/mol
InChI Key: GEHWHZRGJNVHRB-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group, a nitro group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde typically involves the nitration of 3-methylcyclohex-3-ene-1-carbaldehyde. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products

    Oxidation: 3-Methyl-4-nitrocyclohex-3-ene-1-carboxylic acid

    Reduction: 3-Methyl-4-aminocyclohex-3-ene-1-carbaldehyde

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde depends on its interactions with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclohex-3-ene-1-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrocyclohex-3-ene-1-carbaldehyde: Lacks the methyl group, which can influence its steric and electronic properties.

    3-Methyl-4-nitrobenzaldehyde: Contains an aromatic ring instead of a cyclohexene ring, leading to different reactivity and applications.

Uniqueness

3-Methyl-4-nitrocyclohex-3-ene-1-carbaldehyde is unique due to the combination of its functional groups and the cyclohexene ring structure

Properties

CAS No.

62438-51-1

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-methyl-4-nitrocyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H11NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h5,7H,2-4H2,1H3

InChI Key

GEHWHZRGJNVHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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